![molecular formula C12H8BrClN2 B12541516 N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride CAS No. 652148-56-6](/img/structure/B12541516.png)
N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride can be synthesized through the reaction of carboxamides with chlorinating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or oxalyl chloride (COCl2) . The reaction typically involves heating the carboxamide with the chlorinating agent in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) at 75–80°C for 1 hour . The yields of imidoyl chlorides can range from 63% to 99% depending on the structure of the starting secondary amide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as vacuum distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, reacting with an amine would yield an N-substituted amide, while reacting with an alcohol would produce an ester .
Scientific Research Applications
Biological Activities
N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride exhibits various biological activities, making it a valuable compound for research and development.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate notable antimicrobial properties. For instance, derivatives containing bromine substitution have shown selective inhibition against pathogens such as Clostridioides difficile, with IC50 values ranging from 0.10 to 0.24 μM .
Anticancer Potential
The structure of this compound suggests potential anticancer activity. Studies have evaluated the antiproliferative effects on various cancer cell lines, including HepG2 liver cancer cells, where certain derivatives demonstrated significant growth inhibition at concentrations as low as 12.5 µg/mL . The presence of electron-donating groups on the aryl ring has been linked to enhanced anti-proliferative activity.
Pesticidal Properties
The compound's efficacy as a pesticide has been explored, particularly in agricultural applications against bacterial wilt pathogens like Ralstonia solanacearum. Structure–activity relationship (SAR) studies have indicated that modifications in the molecular structure can lead to increased resistance in plants against these pathogens .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of related bromopyridine compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in side chains significantly affected potency, highlighting the importance of structural variations in enhancing activity.
Case Study 2: Analgesic Activity Assessment
Research on piperidine derivatives demonstrated their effectiveness in reducing pain responses in animal models, suggesting similar potential for this compound. This suggests that further exploration into its analgesic properties could yield beneficial results.
Case Study 3: Anticancer Investigations
A series of experiments assessed the cytotoxic effects of furan-containing compounds on cancer cell lines. The results revealed promising anticancer activity that warrants further exploration into the mechanisms by which this compound may exert its effects.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride involves its ability to form stable complexes with metal ions and other molecules. This property makes it useful in catalysis and as a ligand in coordination chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the complex formed.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromophenyl)pyridine-3-carboximidoyl chloride
- N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride
- N-(4-Fluorophenyl)pyridine-3-carboximidoyl chloride
Uniqueness
N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride is unique due to the presence of the bromine atom, which can influence its reactivity and the types of complexes it forms. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro- and fluoro- counterparts .
Biological Activity
N-(4-Bromophenyl)pyridine-3-carboximidoyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant research findings, case studies, and data tables that summarize key information.
Chemical Structure and Properties
The molecular formula of this compound is C12H9BrN2ClO, with a molecular weight of approximately 296.57 g/mol. The compound features a pyridine ring substituted with a bromophenyl group and a carboximidoyl chloride functional group, enhancing its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds with structural similarities to this compound often exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) typically in the low µg/mL range .
Compound Name | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | TBD | TBD |
PC190723 | 0.5 - 1.0 | S. aureus |
2-Cl-3-CF₃ derivative | 0.5 - 1.0 | E. coli |
The mechanism of action for compounds similar to this compound often involves enzyme inhibition or receptor modulation, affecting various biochemical pathways. The presence of halogen substituents (like bromine) may enhance lipophilicity, allowing better cell membrane permeability and interaction with intracellular targets .
Case Studies
- Antimycobacterial Activity : A study evaluated the activity of various substituted pyridine derivatives against Mycobacterium tuberculosis and found that certain derivatives exhibited higher efficacy than standard treatments like isoniazid. This suggests that this compound may also hold potential against mycobacterial infections .
- Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted to assess the safety profile of related compounds on human cell lines. For example, certain derivatives showed negligible toxicity against THP-1 human monocytic leukemia cells while maintaining antimicrobial activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound:
- Bromine Substitution : The presence of bromine at the para position of the phenyl ring may enhance biological activity compared to similar compounds with chlorine substitutions.
- Pyridine Ring : The nitrogen atom in the pyridine ring contributes to the overall reactivity and interaction with biological targets.
Properties
CAS No. |
652148-56-6 |
---|---|
Molecular Formula |
C12H8BrClN2 |
Molecular Weight |
295.56 g/mol |
IUPAC Name |
N-(4-bromophenyl)pyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C12H8BrClN2/c13-10-3-5-11(6-4-10)16-12(14)9-2-1-7-15-8-9/h1-8H |
InChI Key |
BKMZIYXEQLVGBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=NC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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